diethyl (2E,6E)-2,6-octadienedioate
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Overview
Description
Diethyl (2E,6E)-2,6-octadienedioate is an organic compound with the molecular formula C12H18O4. It is an ester derivative of octadienedioic acid, characterized by the presence of two ethyl ester groups and conjugated double bonds at the 2 and 6 positions. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2E,6E)-2,6-octadienedioate typically involves the esterification of octadienedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
Octadienedioic acid+2C2H5OHH2SO4Diethyl (2E,6E)-2,6-octadienedioate+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2E,6E)-2,6-octadienedioate can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Diethyl (2E,6E)-2,6-octadienediol.
Substitution: Octadienedioic acid.
Scientific Research Applications
Diethyl (2E,6E)-2,6-octadienedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and resins, as well as in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of diethyl (2E,6E)-2,6-octadienedioate depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the double bonds in the compound react with oxidizing agents to form epoxides or diols. In reduction reactions, the ester groups are reduced to alcohols by the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
Diethyl (2E,6E)-2,6-octadienedioate can be compared with other similar compounds such as:
Diethyl (2E,4E)-2,4-hexadienedioate: Similar ester structure but with double bonds at different positions.
Diethyl (2E,4E,6E)-2,4,6-octatrienedioate: Contains an additional double bond, making it more reactive in certain chemical reactions.
Properties
Molecular Formula |
C12H18O4 |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
diethyl (2E,6E)-octa-2,6-dienedioate |
InChI |
InChI=1S/C12H18O4/c1-3-15-11(13)9-7-5-6-8-10-12(14)16-4-2/h7-10H,3-6H2,1-2H3/b9-7+,10-8+ |
InChI Key |
VTZHQBVCIAKCLX-FIFLTTCUSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/CC/C=C/C(=O)OCC |
Canonical SMILES |
CCOC(=O)C=CCCC=CC(=O)OCC |
Origin of Product |
United States |
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